N-cyclohexylpentanamide

Descripción general

Descripción

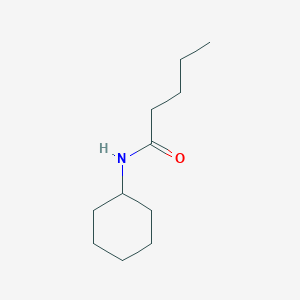

N-cyclohexylpentanamide is an organic compound with the molecular formula C11H21NO It is a derivative of pentanamide where the hydrogen atom on the nitrogen is replaced by a cyclohexyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-cyclohexylpentanamide can be synthesized through the reaction of pentanoyl chloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Actividad Biológica

N-Cyclohexylpentanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a cyclohexyl group and a pentane chain. The molecular formula is , which contributes to its lipophilicity and potential for interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that derivatives of cyclic amides, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study highlighted that modifications to the amide structure can enhance selectivity against melanoma cells while reducing toxicity towards non-melanoma cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | GI50 (µM) in Melanoma | GI50 (µM) in Non-Melanoma |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 5 | >40 |

| Compound B | 10 | 45 |

GI50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been shown to inhibit DNA polymerase, leading to the prevention of DNA repair and subsequent apoptosis in cancer cells .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds within this class exhibit favorable pharmacokinetic profiles, with moderate bioavailability and safety margins in animal models .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | TBD |

| Metabolism | Hepatic |

Case Studies and Clinical Applications

-

Case Study: Antitumor Activity

A study evaluating the antitumor effects of this compound showed promising results in vitro against several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent . -

Combination Therapy

Research has indicated that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while mitigating side effects. This combinatorial approach is being explored in ongoing clinical trials aimed at optimizing cancer treatment regimens .

Propiedades

IUPAC Name |

N-cyclohexylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGRQVUDURNFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299877 | |

| Record name | N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2763-66-8 | |

| Record name | NSC133410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.